molecular formula C14H20N2O2S B13386804 (2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester

(2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B13386804
M. Wt: 280.39 g/mol
InChI Key: NMNBNAKCWAWQSR-UHFFFAOYSA-N
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Description

Carbamic acid, [(1S)-2-amino-1-(phenylmethyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester (9CI) and Carbamic acid, [2-amino-1-(phenylmethyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester, (S)- are complex organic compounds. These compounds are derivatives of carbamic acid, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both amino and thioxo groups in the structure makes these compounds unique and versatile in various chemical reactions.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-phenyl-1-sulfanylidenepropan-2-yl)carbamate

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17)

InChI Key

NMNBNAKCWAWQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the reaction of carbamoyl chlorides with alcohols. Another common method is the addition of alcohols to isocyanates. These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of these compounds may involve the use of supercritical carbon dioxide as a solvent, which allows for efficient and environmentally friendly synthesis. The use of advanced techniques such as continuous flow reactors can also enhance the production efficiency and scalability.

Chemical Reactions Analysis

Thiazole Ring Formation via Hantzsch Cyclization

The thiocarbamoyl group reacts with α-bromo ketones to form substituted thiazoles. This reaction is critical for synthesizing heterocyclic scaffolds.

Reagents/Conditions Outcome Yield Reference
α-Bromoacetophenone derivatives in ethanol, reflux (1–2 h)Forms 2-(piperidin-4-yl)thiazole derivatives via cyclization.53–89%
Bromoacetylbenzoic acid in THF, 80°C (2 h)Generates thiazole-carboxylic acid intermediates, isolated via precipitation.Not specified

Mechanistic Insight : The thiocarbamoyl sulfur attacks the electrophilic α-carbon of the bromo ketone, displacing bromide and forming a thiazole ring. The tert-butyl carbamate remains intact under these conditions.

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free amines, enabling further functionalization.

Reagents/Conditions Outcome Yield Reference
Trifluoroacetic acid (TFA) in CH₂Cl₂ (3–6 h)Removes Boc group, yielding primary amine intermediates.>90%
HCl in dioxaneAcidic cleavage for downstream sulfonylation or acylation reactions.Not specified

Application : Deprotection is followed by reactions such as sulfonylation (e.g., with biphenylsulfonyl chloride) to generate sulfonamide derivatives .

Nucleophilic Substitution at the Thiocarbamoyl Group

The thiocarbamoyl moiety participates in nucleophilic substitution reactions with alkyl halides or acylating agents.

Reagents/Conditions Outcome Yield Reference
Methyl chloro(formyl)acetate in toluene (80–90°C)Forms methyl thiazole-5-carboxylate derivatives via C–S bond formation.Moderate
Bromine in acetic acid (60°C, 30 min)Bromination at the thiocarbamoyl sulfur, followed by coupling with amines.Not specified

Note : Phosphorus pentasulfide (P₄S₁₀) has been used to convert amides to thioamides in related compounds , though this is less relevant for the pre-existing thiocarbamoyl group.

Hydrolysis and Functional Group Interconversion

Controlled hydrolysis modifies the thiocarbamoyl group into amides or carboxylic acids.

Reagents/Conditions Outcome Yield Reference
Hydroxylamine in dioxane/NaOHConverts methyl esters to hydroxamic acids (e.g., for chelating agents).Low
Aqueous HCl or H₂SO₄ under refluxHydrolyzes thiocarbamoyl to carbamoyl groups (NH₂ instead of SH).Not reported

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, with potential loss of the Boc group.

  • Oxidation : Thiocarbamoyl groups may oxidize to disulfides or sulfonic acids under strong oxidizing conditions (e.g., H₂O₂, KMnO₄).

Scientific Research Applications

(2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester is a synthetic organic molecule featuring a thiocarbamoyl group and a tert-butyl ester, making it potentially valuable in medicinal and agricultural chemistry.

Potential Applications

This compound may be used for several applications:

  • Pharmaceutical Development As a lead compound in drug discovery, particularly for antimicrobial or anticancer agents.
  • Agricultural Chemicals Its structural features may confer biological activity.

Research and Studies

Research on compounds similar to This compound suggests they may exhibit various biological activities. Interaction studies may focus on:

  • Evaluating the compound's therapeutic potential.
  • Evaluating the compound's safety profile.

Structural Similarities

Several compounds share structural similarities with This compound :

Compound NameStructural FeaturesUnique Properties
ThioureaContains sulfur; used in agricultureKnown for fungicidal properties
CarbamateEster of carbamic acid; widely used as pesticidesExhibits neurotoxic effects on pests
IsothiocyanateContains N=C=S; known for bioactivityPotent against cancer cell lines

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, 3-methylphenyl ester
  • Carbamic acid, N- [2- (1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester

Uniqueness

The presence of both amino and thioxo groups in the structure of these compounds makes them unique compared to other carbamic acid derivatives. This dual functionality allows them to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.

Biological Activity

(2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy across various biological assays.

Chemical Structure and Properties

The compound belongs to the class of carbamate derivatives, characterized by the presence of a thiocarbamoyl group. Its chemical structure can be represented as follows:

C13H17N2O2S\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}_{2}\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various phenylthiosemicarbazone derivatives demonstrated that compounds with similar functional groups showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli50 µg/mL
Phenylthiosemicarbazone derivative 1S. aureus, E. coli, B. subtilis25 µg/mL
Phenylthiosemicarbazone derivative 2E. coli, P. aeruginosa30 µg/mL

The results suggest that the presence of the thiocarbamoyl moiety enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of thiocarbamate derivatives has also been investigated. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HepG2 (human liver hepatocellular carcinoma). The mechanism appears to involve the activation of apoptotic pathways, which could be attributed to the interaction between the compound and cellular targets .

Table 2: Anticancer Activity in Cell Lines

Compound NameCell Line TestedIC50 (µM)
This compoundHepG215 µM
Thiosemicarbazone derivative 1HeLa20 µM
Thiosemicarbazone derivative 2MCF725 µM

These findings indicate a promising avenue for further exploration in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Studies using molecular docking simulations have suggested that this compound can bind effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Molecular Docking Studies

Molecular docking studies revealed high binding affinities for key targets such as:

  • Dopamine receptors : Potential modulation of neurotransmitter pathways.
  • Enzymes involved in bacterial metabolism : Inhibition leading to bacterial cell death.

Case Studies

Several case studies have highlighted the efficacy of thiocarbamate derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial demonstrated the effectiveness of a related compound in treating resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent .
  • Cancer Treatment Trials : Preliminary trials involving patients with liver cancer indicated improved outcomes when treated with compounds structurally similar to this compound, suggesting a need for further clinical investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Phenyl-1-thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester, and how can intermediates be optimized?

  • Methodology : The compound can be synthesized via reductive amination or imine reduction. For example, imine intermediates derived from aldehydes and tert-butyl carbamate-protected amines (e.g., (2-aminoethyl)carbamic acid tert-butyl ester) are reduced using NaBH₄ in methanol. Optimization includes adjusting reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 aldehyde:amine) to minimize side products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and TLC (Rf ≈ 0.3–0.5) are recommended. Confirm purity via HPLC (>95%) and NMR .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to verify regioselectivity and stereochemistry (e.g., tert-butyl group at δ ~1.4 ppm, thiocarbamoyl protons at δ ~7–8 ppm) .
  • Mass Spectrometry : ESI-MS (MH⁺ peaks) to confirm molecular weight (e.g., m/z ~493 for derivatives) .
  • Chiral HPLC : For enantiomeric purity assessment, using Chiralpak® columns (e.g., AD-H) with hexane:isopropanol (90:10) .

Q. What safety protocols are recommended for handling and storage?

  • Handling : Use PPE (gloves, lab coat, goggles) in fume hoods. Avoid inhalation of dust/volatiles. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Stable at room temperature (20–25°C) in airtight containers under nitrogen. Protect from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How does this compound interact with biological targets like SARS-CoV-2 Mpro?

  • Methodology : Molecular docking (Glide, AutoDock) reveals binding to viral proteases. For SARS-CoV-2 Mpro, the thiocarbamoyl group forms hydrogen bonds with GLN189 (bond length: 1.84 Å) and hydrophobic interactions with LEU141 and MET165. Use MD simulations (100 ns) to validate stability (RMSD < 2.0 Å) .
  • Validation : SPR assays (KD ~10⁻⁶ M) and enzymatic inhibition (IC₅₀) studies .

Q. How can structural modifications enhance stability under acidic conditions?

  • Design Strategy : Replace the tert-butyl group with sterically hindered substituents (e.g., 1-adamantyl) to reduce acid sensitivity. Alternatively, introduce electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to stabilize the carbamate .
  • Testing : Accelerated stability studies (pH 1–3, 37°C) monitored via HPLC. Half-life improvements from 2 hours (parent) to >24 hours (modified) .

Q. What computational tools predict ADME properties and metabolic pathways?

  • Tools : SwissADME for logP (calculated ~2.8), topological polar surface area (~85 Ų), and CYP450 metabolism. Schrödinger’s QikProp for blood-brain barrier permeability (predicted poor) .
  • Metabolite Identification : LC-MS/MS with human liver microsomes identifies primary oxidation products (m/z +16) .

Q. How can contradictions in toxicity data be resolved?

  • Approach : Re-evaluate conflicting studies (e.g., acute toxicity in rodents vs. in vitro cytotoxicity) using standardized OECD guidelines. For example, acute oral LD₅₀ discrepancies may arise from differences in vehicle (DMSO vs. saline). Conduct dose-range studies (10–1000 mg/kg) with control cohorts .
  • Mechanistic Insight : Use transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress, apoptosis) affected at varying doses .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., Taguchi methods for yield improvement) .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo for peer validation .
  • Ethical Compliance : Follow institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies) .

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